2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
CAS No.: 765926-19-0
Cat. No.: VC7895435
Molecular Formula: C10H7Cl2N5S
Molecular Weight: 300.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765926-19-0 |
|---|---|
| Molecular Formula | C10H7Cl2N5S |
| Molecular Weight | 300.17 g/mol |
| IUPAC Name | 2,4-dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
| Standard InChI | InChI=1S/C10H7Cl2N5S/c1-4-14-15-10-17(4)16-9(18-10)6-2-5(11)3-7(12)8(6)13/h2-3H,13H2,1H3 |
| Standard InChI Key | SNPDJDJHMBPTPY-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(S2)C3=C(C(=CC(=C3)Cl)Cl)N |
| Canonical SMILES | CC1=NN=C2N1N=C(S2)C3=C(C(=CC(=C3)Cl)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name of the compound, 2,4-dichloro-6-(3-methyl-[1, triazolo[3,4-b] thiadiazol-6-yl)aniline, reflects its intricate structure. The molecule consists of:
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A triazolothiadiazole bicyclic system (a fusion of triazole and thiadiazole rings) with a methyl group at position 3.
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An aniline group substituted at position 6 with two chlorine atoms at positions 2 and 4 .
The molecular formula C₁₀H₇Cl₂N₅S confirms the presence of ten carbon atoms, seven hydrogen atoms, two chlorine atoms, five nitrogen atoms, and one sulfur atom . Key synonyms include AKOS BB-7677 and ASISCHEM B67407, which are identifiers used by chemical suppliers .
Table 1: Molecular Properties of 2,4-Dichloro-6-(3-methyl- triazolo[3,4-b][1, thiadiazol-6-yl)aniline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇Cl₂N₅S | |
| Molecular Weight | 300.17 g/mol | |
| Synonyms | AKOS BB-7677, ASISCHEM B67407 | |
| CAS Number | Not Available | - |
Structural Analysis and Spectroscopic Data
While experimental spectral data (e.g., NMR, IR) for this specific compound are absent in available literature, its structural analog, 4-(3-methyl- triazolo[3,4-b] thiadiazol-6-yl)aniline (PubChem CID 405797), provides insights. The analog shares the triazolothiadiazole-aniline backbone but lacks chlorine substituents . Its SMILES notation, CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N, illustrates the connectivity of rings and substituents . By analogy, the target compound’s structure would include chlorine atoms at the 2- and 4-positions of the aniline ring, introducing steric and electronic effects that alter reactivity and solubility.
Synthesis and Manufacturing
Synthetic Routes
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Cyclocondensation Reactions: Between thiosemicarbazides and carboxylic acids under acidic conditions.
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Huisgen Cycloaddition: Click chemistry approaches using azides and alkynes.
The presence of chlorine substituents suggests post-synthetic modifications, such as electrophilic aromatic substitution on a preformed triazolothiadiazole-aniline intermediate .
Table 2: Supplier Information
| Supplier Location | Contact Email | Product List ID |
|---|---|---|
| Germany | akos@akosgmbh.de | 6717 |
| United Kingdom | sales@zerenex-molecular.com | 6204 |
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